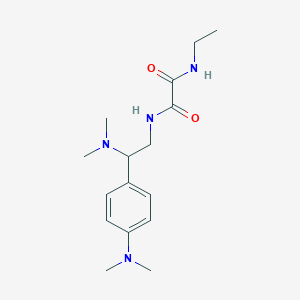

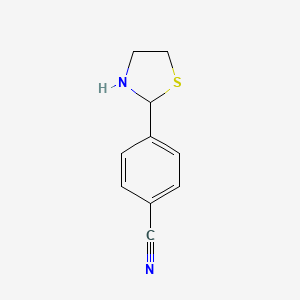

![molecular formula C17H16N2O4 B2566865 N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide CAS No. 879818-50-5](/img/structure/B2566865.png)

N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide” is a chemical compound that belongs to the class of 4H-benzo[d][1,3]oxazin-4-ones . These compounds are less stable and have been less well studied . They have demonstrated diverse biological activities .

Synthesis Analysis

The synthesis of 4H-benzo[d][1,3]oxazin-4-ones has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Not all of the substrates were successful in yielding the target heterocycles as some of the reactions failed to undergo the final elimination . This process led to the isolation of (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d][1,3]oxazin-4-ones .Chemical Reactions Analysis

The chemical reactions involving 4H-benzo[d][1,3]oxazin-4-ones have been studied . The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .科学的研究の応用

Pharmaceutical Applications

Synthesis and Industrial Importance: Acetaminophen is a primary ingredient in numerous cold and flu medications. Over the years, various synthetic routes have been proposed for its production, including those using raw materials such as phenol, 4-nitrophenol, or nitrobenzene. However, industrial processes often face challenges related to sustainability, low overall yield, and effluent problems .

One-Pot Synthesis: Recent research has focused on improving the synthesis of acetaminophen. Notably, a one-pot synthesis method has been proposed based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes. Under optimized conditions, this approach yields N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide with high selectivity (85 mol %) in approximately 5 hours .

Antiviral Activity

Beyond pharmaceutical applications, there’s growing interest in the antiviral properties of this compound:

N-(4-hydroxyphenyl) Retinamide (4-HPR): N-(4-hydroxyphenyl) retinamide (4-HPR), also known as fenretinide, exhibits promising in vitro and in vivo antiviral activity against a range of flaviviruses. Researchers are exploring its potential clinical use .

Organic Synthesis

The compound’s unique structure also makes it relevant in organic synthesis:

4H-Benzo[d][1,3]oxazin-4-ones: A one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones (also known as 4H-3,1-benzoxazin-4-ones) has been developed. This involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid .

特性

IUPAC Name |

N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-18(12-6-8-13(20)9-7-12)16(21)10-19-11-17(22)23-15-5-3-2-4-14(15)19/h2-9,20H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRCOEJBGYGUPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=O)CN2CC(=O)OC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

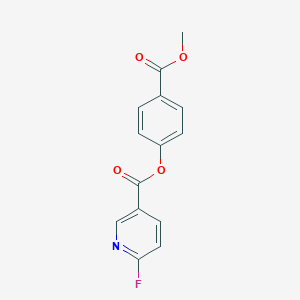

![2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2566794.png)

![2-{[(2-Chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B2566805.png)